4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide
Overview
Description
AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2) with IC50 values of 1 and 3 nM, respectively, in a homogenous time-resolved fluorescence (HTRF) assay. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA. hy926 human endothelial cells (IC50 = 10 nM).
AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2).
Mechanism of Action
Target of Action
AMG-Tie2-1 primarily targets two key proteins: Tie2 and VEGFR2 . Tie2 is a receptor tyrosine kinase found on endothelial cells, while VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis .
Mode of Action
AMG-Tie2-1 acts as an inhibitor of both Tie2 and VEGFR2 . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the angiogenic processes regulated by these proteins, thereby affecting tumor growth and metastasis .
Biochemical Pathways
The Tie2 and VEGFR2 pathways are central to the mechanism of action of AMG-Tie2-1. The angiopoietins Ang1 (ANGPT1) and Ang2 (ANGPT2) are secreted factors that bind to Tie2 and regulate angiogenesis . Ang1 activates Tie2 to promote blood vessel maturation and stabilization. In contrast, Ang2, which is highly expressed by tumor endothelial cells, is thought to inhibit Tie2 activity and destabilize blood vessels, thereby facilitating VEGF-dependent vessel growth . AMG-Tie2-1 inhibits these processes by blocking the activation of Tie2 .
Result of Action
The inhibition of Tie2 and VEGFR2 by AMG-Tie2-1 results in decreased tumor growth and metastasis . By blocking the activation of these receptors, AMG-Tie2-1 disrupts the angiogenic processes that tumors rely on for growth and spread .
Biochemical Analysis
Biochemical Properties
AMG-Tie2-1 inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . It interacts with the Tie2 receptor, a tyrosine kinase receptor for the angiopoietin ligands . The interaction between AMG-Tie2-1 and these biomolecules is crucial for its function in vascular development and function .
Cellular Effects
AMG-Tie2-1 has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .
Molecular Mechanism
AMG-Tie2-1 exerts its effects at the molecular level through several mechanisms. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . This inhibition leads to a decrease in Tie2 activity, showing that AMG-Tie2-1 is a Tie2 activator .
Temporal Effects in Laboratory Settings
It is known that AMG-Tie2-1 inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .
Dosage Effects in Animal Models
The effects of AMG-Tie2-1 vary with different dosages in animal models
Metabolic Pathways
AMG-Tie2-1 is involved in the angiopoietin/Tie signaling pathway, a major endothelial signaling pathway regulating vascular quiescence, permeability, stability, and growth
Properties
IUPAC Name |
4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIWALRWYYSHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582974 | |
Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870223-96-4 | |
Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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